Ethyl 2-cyanoacrylate

Overview

Description

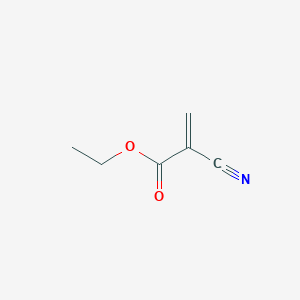

Ethyl 2-cyanoacrylate (ECA) is a highly reactive monomer belonging to the alkyl 2-cyanoacrylate family, renowned for its rapid polymerization and adhesive properties. Structurally, it consists of an ethyl ester group attached to a cyanoacrylate backbone (C₆H₇NO₂) . ECA polymerizes exothermically via anionic or radical mechanisms in the presence of moisture or weak bases, forming strong, rigid bonds within seconds .

Preparation Methods

The synthesis of TCS-OX2-29 involves several steps, starting with the preparation of the core structure, which includes a 6,7-dimethoxy-3,4-dihydroisoquinoline moiety. The synthetic route typically involves the following steps:

Formation of the Isoquinoline Core: The isoquinoline core is synthesized through a series of reactions, including the reduction of a nitro group to an amine, followed by cyclization.

Introduction of the Pyridinylmethylamino Group: The pyridinylmethylamino group is introduced through a nucleophilic substitution reaction.

Final Coupling and Purification: The final step involves coupling the isoquinoline core with the pyridinylmethylamino group, followed by purification to obtain the final product.

Chemical Reactions Analysis

TCS-OX2-29 undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

Substitution: Nucleophilic substitution reactions are common, especially for introducing different substituents on the isoquinoline core.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Surgical Adhesive

ECA is widely used as a surgical adhesive due to its ability to bond tissues quickly and effectively. It has been particularly beneficial in cardiovascular and thoracic surgeries where traditional sutures may not be feasible.

- Case Study : A study involving 144 Sprague-Dawley rats investigated the histopathological effects of ECA when used to close lesions in myocardial, ascending aorta, lung, and abdominal aorta tissues. The results indicated no significant histopathological differences between ECA-applied tissues and those closed with sutures, suggesting that ECA can be an effective alternative for tissue repair .

Hemostasis

ECA has demonstrated efficacy in controlling hemorrhage that cannot be managed by conventional methods. Its rapid polymerization upon contact with moisture allows for immediate sealing of bleeding sites.

- Case Study : Research on a modified ECA aerosol spray showed promising results in achieving short-term hemostatic control during surgical procedures, indicating its potential as a quick-response adhesive in emergency situations .

Tissue Engineering

ECA's properties make it suitable for use in tissue engineering applications, particularly in creating scaffolds for cell growth and tissue regeneration.

- Application : ECA can be utilized in the formulation of polyelectrolyte multilayers (PEMs), which serve as drug delivery carriers. These PEMs can enhance the release profiles of therapeutic agents while ensuring biocompatibility with human tissues .

Antibacterial Properties

ECA exhibits antibacterial effects, making it useful in preventing infections post-surgery.

- Research Findings : Studies have shown that ECA is not contaminated during repeated uses and demonstrates antibacterial activity against common pathogens associated with surgical site infections . This property reinforces its application as a safe adhesive in clinical settings.

Forensic Science

In forensic science, ECA is employed for developing fingerprints on various surfaces due to its fuming properties.

- Application : The fuming method using ECA allows for the visualization of latent fingerprints, which can be crucial in criminal investigations .

Comparative Data Table

Mechanism of Action

TCS-OX2-29 exerts its effects by selectively binding to the orexin receptor subtype OX2, inhibiting the binding of orexin A and orexin B. This inhibition prevents the activation of downstream signaling pathways, including the accumulation of inositol trisphosphate and phosphorylation of extracellular signal-regulated kinases 1 and 2. The molecular targets involved in this mechanism include the orexin receptor subtype OX2 and associated signaling proteins .

Comparison with Similar Compounds

Comparison with Similar Compounds

Methyl 2-Cyanoacrylate (MCA)

- Polymerization Rate : Similar to ECA but slightly faster due to the smaller methyl group, leading to higher brittleness in the polymer .

- Cytotoxicity : Demonstrates significant inhibitory zones (200–500 µm) in cell cultures, comparable to ECA, but both are less biocompatible than longer-chain esters .

Isobutyl 2-Cyanoacrylate (IBCA)

- Viscosity and Spreadability : Lower viscosity than ECA, enabling deeper penetration into substrates. Higher spreadability makes it suitable for transcatheter embolization .

- Polymerization Time : Slower curing (minutes) compared to ECA, allowing controlled application in medical procedures .

- Fragmentability : Higher than ECA, but mixing 5% ECA with IBCA reduces fragmentability and distal migration in embolization .

n-Butyl and 2-Octyl Cyanoacrylates

- Flexibility and Biocompatibility: Longer alkyl chains (n-butyl, octyl) yield more flexible polymers with slower degradation. 2-Octyl cyanoacrylate (e.g., Dermabond®) is FDA-approved for wound closure due to superior biocompatibility and reduced tissue irritation .

- Hydrolysis Resistance : Slower degradation compared to ECA, enhancing durability in moist environments .

Allyl 2-Cyanoacrylate

- Thermal Stability : Forms crosslinked networks upon heating, improving lap-shear strength (50% higher than ECA after thermal aging). Exhibits plastic deformation under stress, unlike brittle ECA .

- Applications : Suitable for high-temperature environments (e.g., automotive adhesives) .

Ethoxythis compound

- Hydrolysis Rate : Degrades faster than ECA and IBCA, with hydrolysis kinetics dependent on polymer molecular weight .

- Morphology : SEM studies show significant surface erosion, limiting long-term applications .

Data Tables

Table 1: Polymerization Kinetics of Cyanoacrylates at 30°C

Table 2: Physical and Functional Comparison

Key Research Findings

- Radical Polymerization: ECA’s propagation rate constant ($ k_p $) is 5× higher than MMA due to electron-withdrawing cyano groups stabilizing radicals .

- Medical Use : While ECA is effective in bone graft fixation, its cytotoxicity necessitates cautious application. Octyl derivatives are preferred for topical use .

- Hybrid Formulations : Blending ECA with IBCA (5%) optimizes embolization performance by balancing viscosity and fragmentability .

Biological Activity

Ethyl 2-cyanoacrylate (ECA) is a fast-acting adhesive widely used in medical applications, particularly as a tissue adhesive in surgical settings. Its biological activity encompasses a range of effects, including cytotoxicity, antibacterial properties, and its influence on wound healing and tissue response. This article delves into the biological activity of ECA, supported by data tables, case studies, and detailed research findings.

Cytotoxicity Assessment

Cytotoxicity is a critical factor in evaluating the safety of ECA for medical applications. Several studies have examined the effects of ECA on various cell types.

In Vitro Studies

One study employed L929 mouse fibroblast cells to assess cytotoxicity through an elution test system. The results indicated that ECA exhibited cytotoxic effects at higher concentrations, with a tenfold dilution leading to approximately 10% cell death. However, when a larger number of cells were used, the proliferation rate overcame the cytotoxic effects, indicating that ECA can be tolerated at lower concentrations in practical applications .

Table 1: Cytotoxicity Results of this compound

| Concentration | Cell Viability (%) |

|---|---|

| Undiluted | 90 |

| 1:10 Dilution | 80 |

| 1:100 Dilution | 90 |

Antibacterial Activity

ECA has demonstrated significant antibacterial properties against various pathogens commonly associated with surgical site infections.

In Vitro Antimicrobial Studies

Research has shown that ECA exhibits bacteriostatic activity against Staphylococcus aureus, Escherichia coli, and Klebsiella pneumoniae. In contrast, no inhibition was observed against Pseudomonas aeruginosa. The size of inhibition halos was statistically significant when compared to controls .

Table 2: Antibacterial Activity of this compound

| Bacteria | Inhibition Halo (mm) | Statistical Significance |

|---|---|---|

| Staphylococcus aureus | 3.02 ± 0.43 | p < 0.0001 |

| Escherichia coli | 2.38 ± 0.14 | p < 0.0001 |

| Klebsiella pneumoniae | 1.84 ± 0.08 | p < 0.0001 |

| Pseudomonas aeruginosa | No inhibition | NA |

Tissue Response and Healing

ECA's role in promoting tissue healing has been explored through various animal studies.

Case Study: Bone Healing in Rats

In a study involving rats with induced fractures, ECA was compared to butyl-2-cyanoacrylate regarding its effectiveness in promoting bone healing. The results indicated that bones treated with ECA exhibited greater maximum load and yield point strength compared to controls, suggesting enhanced mechanical stability during the healing process . Histological analysis showed no adverse effects on local osteoblastic activity, supporting its use as a safe adhesive in orthopedic procedures.

Table 3: Mechanical Properties of Bone Treated with this compound

| Treatment Type | Maximum Load (N) | Yield Point Strength (N/mm²) |

|---|---|---|

| Ethyl-2-cyanoacrylate | Higher than control | Higher than control |

| Control | Baseline values | Baseline values |

Histopathological Effects

The histopathological impact of ECA on tissues has also been investigated. In an experimental study involving Sprague-Dawley rats, tissues such as myocardium and lung were examined for histological changes post-application of ECA. The findings revealed minimal inflammatory response and no significant histopathological changes compared to control groups, indicating that ECA is biocompatible when used as a tissue adhesive .

Q & A

Q. Basic: What are the critical physicochemical properties of ethyl 2-cyanoacrylate, and how do they influence experimental handling?

Answer:

ECA is a low-viscosity liquid (density: ~1.04 g/cm³) with a boiling point of 54–56°C under reduced pressure (0.21–0.40 kPa) and a melting point of -20 to -25°C . Its rapid anionic polymerization in the presence of moisture necessitates strict moisture control during storage and handling. Stabilizers like TBC (tert-butyl catechol) are often added to inhibit premature polymerization . Key safety considerations include skin/eye irritation (H315, H319) and respiratory sensitivity (H335), requiring PPE such as nitrile gloves and fume hoods .

Q. Advanced: How can discrepancies in reported physicochemical properties (e.g., boiling point) be resolved experimentally?

Answer:

Discrepancies often arise from variations in measurement conditions (e.g., pressure, purity). For example, ECA’s boiling point is pressure-sensitive; values reported at 54–56°C (0.21–0.40 kPa) may differ from ambient-pressure studies. To resolve conflicts:

- Standardize measurement protocols (e.g., ASTM distillation methods).

- Use gas chromatography-mass spectrometry (GC-MS) to verify purity, as impurities like residual monomers or stabilizers alter boiling points .

- Cross-reference with NIST Chemistry WebBook or peer-reviewed datasets to validate results .

Q. Advanced: What methodologies optimize ECA purification to reduce volatile impurities (e.g., acrylonitrile, ethanol)?

Answer:

The patent method (JP2014) recommends inert gas deaeration under reduced pressure (5–50°C, 100–10,000 Pa) to lower acrylonitrile/ethanol content to 1–150 ppm . Key steps:

Gas selection : Use nitrogen or argon to avoid side reactions.

Pressure control : Maintain vacuum stability to ensure efficient volatile removal.

Post-purification analysis : Quantify impurities via headspace GC-MS or FTIR to confirm compliance with thresholds .

Q. Advanced: How do anionic inhibitors (e.g., acetic acid, 1,3-propanesultone) affect radical polymerization kinetics of ECA?

Answer:

Inhibitors suppress anionic polymerization, enabling radical-dominated mechanisms. Studies show:

| Inhibitor (wt%) | (L·mol⁻¹·s⁻¹) | (L·mol⁻¹·s⁻¹) |

|---|---|---|

| 7% acetic acid | 1622 | 4.11 × 10⁸ |

| 0.5% 1,3-propanesultone | 1610 | 4.04 × 10⁸ |

Both inhibitors yield comparable and , confirming effective anionic suppression. Radical propagation is ~5× faster than methacrylates (e.g., MMA) due to nitrile group stabilization .

Q. Advanced: What experimental strategies assess ECA’s biocompatibility for biomedical applications (e.g., tissue adhesives)?

Answer:

- In vitro cytotoxicity : Use MTT assays on fibroblast/osteoblast cell lines to quantify viability reduction .

- In vivo histopathology : Evaluate inflammation, fibrosis, and necrosis in animal models (e.g., rat lung parenchyma repair ).

- Degradation monitoring : Track ester hydrolysis byproducts (e.g., cyanoacetic acid) via HPLC .

Note: ECA’s biocompatibility is concentration-dependent; formulations exceeding 90% purity reduce irritation risks .

Q. Advanced: How does ECA adhesive performance vary under different humidity/temperature conditions in forensic fingerprint enhancement?

Answer:

- Optimal fuming conditions : 60–80% relative humidity and 25–30°C maximize polymer deposition on latent prints .

- Enhancement additives : Europium oxide (Eu₂O₃) increases luminescence contrast by 30–40% under UV light .

- Validation : Compare ridge clarity using the ACE-V methodology (Analysis, Comparison, Evaluation, Verification) .

Q. Advanced: What analytical techniques resolve structural inconsistencies in ECA polymorphs (e.g., monoclinic vs. orthorhombic)?

Answer:

- Single-crystal X-ray diffraction (SCXRD) : Resolves bond angles and lattice parameters (e.g., ethyl (E)-2-cyano-3-(4-methylphenyl)-acrylate polymorphs ).

- DSC/TGA : Identifies thermal stability differences between polymorphs.

- DFT modeling : Computes energy minima to predict dominant crystal forms .

Q. Advanced: How does ECA interact with dielectric materials in microwave resonator fabrication?

Answer:

ECA’s low dielectric loss () minimizes signal interference in Rogers 3010 laminates. Key considerations:

- Cure time : Full polymerization (<60 sec) prevents adhesive flow during alignment.

- Thickness control : Apply ≤100 µm layers to avoid impedance mismatches .

- Post-curing analysis : Use vector network analyzers to verify resonator Q-factor stability .

Q. Advanced: What statistical methods address data variability in ECA nanoparticle synthesis for drug delivery?

Answer:

- Design of Experiments (DoE) : Optimize variables (e.g., monomer concentration, surfactant ratio) via response surface methodology .

- Dynamic light scattering (DLS) : Monitor particle size distribution (target: 100–200 nm) and PDI (<0.3) .

- Stability testing : Accelerated aging studies (40°C/75% RH) assess encapsulation efficiency over time .

Properties

IUPAC Name |

ethyl 2-cyanoprop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7NO2/c1-3-9-6(8)5(2)4-7/h2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGBJXOREULPLGL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=C)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7NO2 | |

| Record name | ETHYL 2-CYANOACRYLATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1358 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

25067-30-5 | |

| Record name | Poly(ethyl cyanoacrylate) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25067-30-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID1025279 | |

| Record name | Ethyl cyanoacrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1025279 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

125.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, Clear, colorless liquid with irritating, acrid odor; [ACGIH], COLOURLESS LIQUID., Clear colorless liquid with irritating, sweet, ester-like odor | |

| Record name | 2-Propenoic acid, 2-cyano-, ethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ethyl cyanoacrylate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/748 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | ETHYL 2-CYANOACRYLATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1358 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | ETHYL 2-CYANOACRYLATE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/488 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Boiling Point |

55 °C at 3 mm Hg, BP: 54-56 °C (0.21-0.40 kPa), 54-56 °C | |

| Record name | Ethyl cyanoacrylate | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7910 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ETHYL 2-CYANOACRYLATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1358 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | ETHYL 2-CYANOACRYLATE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/488 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Flash Point |

82.78 °C (closed cup), 75 °C c.c. | |

| Record name | Ethyl cyanoacrylate | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7910 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ETHYL 2-CYANOACRYLATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1358 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

Soluble in methyl ethyl ketone, toluene, acetone, DMF /N,N-dimethylformamide/, nitromethane | |

| Record name | Ethyl cyanoacrylate | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7910 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.040 at 20 °C | |

| Record name | Ethyl cyanoacrylate | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7910 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

VP: <0.27 kPa at 25 °C, 0.31 mm Hg at 20 °C, <2 mmHg at 25 °C | |

| Record name | Ethyl cyanoacrylate | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7910 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ETHYL 2-CYANOACRYLATE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/488 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Color/Form |

Clear, colorless, liquid | |

CAS No. |

7085-85-0, 25067-30-5 | |

| Record name | Ethyl cyanoacrylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7085-85-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 2-cyanoacrylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007085850 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyacrin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025067305 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Propenoic acid, 2-cyano-, ethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ethyl cyanoacrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1025279 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl 2-cyanoacrylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.628 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ETHYL CYANOACRYLATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2G95FOH7SF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Ethyl cyanoacrylate | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7910 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ETHYL 2-CYANOACRYLATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1358 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | ETHYL 2-CYANOACRYLATE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/488 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Melting Point |

-20 to -25 °C | |

| Record name | Ethyl cyanoacrylate | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7910 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.